molecular formula C17H24ClF2N3O4 B15006093 N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}acetamide

Cat. No.: B15006093
M. Wt: 407.8 g/mol
InChI Key: LIMXMCDYKYZINS-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE involves multiple steps. The process typically starts with the preparation of the core phenyl ring, followed by the introduction of the chlorodifluoromethoxy group. Subsequent steps involve the attachment of the piperazine ring and the hydroxyethoxyethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time. Quality control measures are implemented to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired product, but they generally involve controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds .

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phenyl derivatives and piperazine-containing molecules. Examples include:

Uniqueness

The uniqueness of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-{4-[2-(2-HYDROXYETHOXY)ETHYL]PIPERAZIN-1-YL}ACETAMIDE lies in its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications and differentiate it from other similar compounds .

Properties

Molecular Formula

C17H24ClF2N3O4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C17H24ClF2N3O4/c18-17(19,20)27-15-3-1-14(2-4-15)21-16(25)13-23-7-5-22(6-8-23)9-11-26-12-10-24/h1-4,24H,5-13H2,(H,21,25)

InChI Key

LIMXMCDYKYZINS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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